molecular formula C16H19FN2O2 B6102105 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol

1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol

Cat. No. B6102105
M. Wt: 290.33 g/mol
InChI Key: FMOJTMPMAZTHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol, also known as FPOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a piperidine-based compound that has a unique chemical structure, making it an attractive candidate for research in drug discovery, medicinal chemistry, and chemical biology.

Mechanism of Action

The mechanism of action of 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This compound has been shown to be a reversible inhibitor of protein kinases, which makes it an attractive candidate for drug discovery.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol in lab experiments is its potency as an inhibitor of protein kinases. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its selectivity for protein kinases, which may limit its use in studying other enzymes.

Future Directions

There are several future directions for research on 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol, including its use as a chemical probe to study protein-protein interactions and protein-ligand interactions. This compound can also be used in drug discovery to develop novel inhibitors of protein kinases that may have therapeutic potential in the treatment of cancer and other diseases. Furthermore, this compound can be used to study the role of protein kinases in various cellular processes, which may lead to a better understanding of their functions in health and disease.

Synthesis Methods

The synthesis of 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol involves the reaction of 4-fluorobenzaldehyde with 5-methyl-1,3-oxazole-4-carboxylic acid in the presence of a base, followed by reduction of the resulting product with sodium borohydride. The final step involves the reaction of the resulting alcohol with piperidine, which leads to the formation of this compound.

Scientific Research Applications

1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol has been used in several scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has been shown to be a potent inhibitor of various enzymes, including protein kinases, which are involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used as a chemical probe to study protein-protein interactions and protein-ligand interactions.

properties

IUPAC Name

1-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c1-11-15(10-19-8-2-3-14(20)9-19)18-16(21-11)12-4-6-13(17)7-5-12/h4-7,14,20H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOJTMPMAZTHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CN3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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